molecular formula C12H21NO B1265615 2-(2-Adamantylamino)ethanol CAS No. 24161-70-4

2-(2-Adamantylamino)ethanol

Cat. No.: B1265615
CAS No.: 24161-70-4
M. Wt: 195.3 g/mol
InChI Key: QWEHXCRULFHITF-UHFFFAOYSA-N
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Description

2-(2-Adamantylamino)ethanol is a chemical compound with the molecular formula C₁₂H₂₁NO. It is known for its unique structure, which includes an adamantane moiety attached to an aminoethanol group.

Mechanism of Action

Target of Action

This compound belongs to the class of adamantane derivatives, which are known for their wide range of biological activities, including antiviral, anticancer, and neuroprotective effects

Pharmacokinetics

The compound’s solubility in water and organic solvents suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this and to understand how these properties impact the compound’s therapeutic potential.

Biochemical Analysis

Biochemical Properties

2-(2-Adamantylamino)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where this compound acts as a substrate, undergoing oxidation to form the corresponding aldehyde. Additionally, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound can result in adverse effects such as liver toxicity and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes. The compound undergoes oxidation to form the corresponding aldehyde, which can further be metabolized to carboxylic acid derivatives. These metabolic transformations can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization of this compound can influence its activity and function. For instance, its presence in the mitochondria can affect mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Adamantylamino)ethanol typically involves the reaction of 2-adamantylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Adamantylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Adamantylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an inhibitor of protein kinase C, which plays a role in various cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein kinase C dysregulation.

    Industry: Utilized in the development of advanced materials and polymers

Comparison with Similar Compounds

  • 2-(1-Adamantylamino)ethanol
  • 2-(2-Aminoethylamino)ethanol
  • 2-(2-Amino-2-methylpropylamino)ethanol

Comparison: 2-(2-Adamantylamino)ethanol is unique due to the presence of the adamantane moiety, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

2-(2-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHXCRULFHITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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